molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No.: B2725224
CAS No.: 83684-73-5
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
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Description

Contextualization of Isoindoline-1,3-dione Scaffolds in Organic Synthesis and Materials Science

The isoindoline-1,3-dione framework, commonly known as the phthalimide (B116566) nucleus, is a significant structural motif in the landscape of organic chemistry. rsc.orgresearchgate.net These bicyclic aromatic compounds, featuring an isoindoline (B1297411) core with carbonyl groups at the 1 and 3 positions, are prized as versatile building blocks and synthetic intermediates. rsc.orgresearchgate.net Their prevalence stems from their robust chemical nature and the accessibility of their synthesis, often achieved through the condensation of phthalic anhydrides with primary amines. rsc.org

In the realm of organic synthesis, the phthalimide group serves as a crucial protecting group for primary amines, valued for its stability under a wide range of reaction conditions and the reliable methods for its subsequent removal. Beyond this classical application, the isoindoline-1,3-dione scaffold is a foundational component in the synthesis of a vast array of more complex heterocyclic systems and natural products. rsc.orgresearchgate.net

Strategic Significance of Fluorine Incorporation within Heterocyclic Systems for Modulating Molecular Attributes

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry and materials science to deliberately alter a molecule's characteristics. numberanalytics.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physical, chemical, and biological profile of the parent molecule. numberanalytics.comrsc.org

Strategically placing fluorine atoms can lead to significant changes in:

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, thereby improving bioavailability. numberanalytics.comrsc.org

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes, which can increase the half-life of a drug in the body. numberanalytics.comrsc.org

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency. rsc.org

Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state and solubility. nih.gov

Conformational Control: Due to its steric and electronic effects, fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. nih.gov

This deliberate modulation of molecular properties has led to fluorine being present in approximately 20-30% of all modern pharmaceuticals and 30-40% of agrochemicals. numberanalytics.com

Overview of Current Research Trajectories in Novel Difluorinated Organic Compounds

Research into difluorinated organic compounds represents a vibrant and expanding area of chemical science. The introduction of two fluorine atoms can amplify the effects seen with monofluorination or introduce entirely new properties. Current research trajectories are diverse, spanning the development of new synthetic methodologies and the exploration of novel applications.

A significant focus is on the development of efficient and regioselective methods for introducing two fluorine atoms into a molecule. acs.org This includes the use of advanced fluorinating agents and the application of catalytic methods, such as organophotoredox catalysis, to achieve transformations that are otherwise challenging. acs.org For instance, recent studies have demonstrated the synthesis of benzylic gem-difluorinated scaffolds and the defluorinative coupling of trifluoromethyl arenes. acs.org

In medicinal chemistry, difluorinated compounds are being investigated for a wide range of therapeutic applications. The synthesis of molecules like 24,24-difluoro-25-hydroxyvitamin D3 is aimed at creating analogues of bioactive compounds with enhanced metabolic stability to study their physiological roles. rsc.org In materials science, fluorinated polymers and liquid crystals are widely used in applications ranging from OLEDs to non-stick coatings due to their enhanced stability and unique electronic properties. numberanalytics.com The investigation of difluorinated building blocks, such as 5,6-Difluoroisoindoline-1,3-dione, is a key part of this trend, aiming to create materials with tailored properties for advanced applications.

Scope and Research Objectives for the Academic Investigation of this compound

The academic investigation of this compound is centered on understanding how the specific placement of two fluorine atoms on the benzene (B151609) ring of the isoindoline-1,3-dione scaffold influences its properties and potential applications. The primary research objectives include:

Synthesis and Characterization: To develop and optimize synthetic routes for this compound, likely starting from 4,5-Difluorophthalic anhydride (B1165640). A thorough characterization using modern spectroscopic and analytical techniques is essential to confirm its structure and purity.

Investigation of Physicochemical Properties: To systematically study the electronic and physical properties of the compound. This includes evaluating how the two electron-withdrawing fluorine atoms alter the electron density of the aromatic ring and the reactivity of the imide functional group compared to its non-fluorinated counterpart.

Exploration as a Synthetic Building Block: To utilize this compound as a precursor for the synthesis of novel, more complex molecules. Research indicates its potential as an intermediate for pharmaceutical agents, particularly those targeting dopamine (B1211576) D3 receptors for psychiatric disorders.

Evaluation in Materials Science: To assess its utility as a monomer or building block in the creation of advanced organic materials. Its unique electronic properties suggest potential for enhancing the performance of organic electronic devices such as organic photovoltaics.

By pursuing these objectives, researchers aim to establish a comprehensive understanding of this compound as a valuable fluorinated scaffold for both medicinal chemistry and materials science.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUYCSLODQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Difluoroisoindoline 1,3 Dione

Conventional Synthetic Pathways to Isoindoline-1,3-diones: Adaptations for Difluorinated Precursors

Traditional methods for synthesizing isoindoline-1,3-diones (phthalimides) serve as the foundation for producing their fluorinated analogs. nih.govorganic-chemistry.org These methods are typically adjusted to handle the specific reactivity of fluorinated starting materials. The primary and most important route involves the dehydrative condensation of a phthalic anhydride (B1165640) derivative with a primary amine. organic-chemistry.org For the target compound, this requires a difluorinated precursor.

The most direct and widely employed method for synthesizing 5,6-difluoroisoindoline-1,3-dione and its N-substituted derivatives is the cyclocondensation reaction between 4,5-difluorophthalic anhydride or the corresponding 4,5-difluorophthalic acid and a suitable amine. unipd.itgoogle.com The electron-withdrawing nature of the two fluorine atoms can decrease the reactivity of the anhydride, often necessitating elevated temperatures or specific solvents to ensure efficient reaction kinetics.

A common procedure involves heating a mixture of the fluorinated precursor with the amine in a high-boiling polar solvent, such as acetic acid or dimethyl sulfoxide (B87167) (DMSO). unipd.it For instance, the synthesis of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione, a key intermediate for Proteolysis Targeting Chimeras (PROTACs), is achieved by reacting 4,5-difluorophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. unipd.itacs.org The reaction is typically conducted in acetic acid at around 110 °C for several hours. unipd.it Microwave-assisted synthesis has also been reported as an effective method to accelerate this reaction, achieving high yields in a shorter time frame.

PrecursorReagentConditionsYieldPurityReference
4,5-Difluorophthalic anhydride3-Aminopiperidine-2,6-dione hydrochloride, Potassium acetate (B1210297)Acetic acid, 110 °C, 4h-- unipd.it
4,5-Difluorophthalic acid3-Aminopiperidine-2,6-dioneAcetic acid, Degassed with N₂-- google.com
4,5-Difluorophthalic anhydrideAmineAcetic acid, 120 °C, 12-24hModerate>90%
4,5-Difluorophthalic anhydrideAmineDMSO, 110 °C, 1h (Microwave)High>95%

Table 1: Examples of Cyclocondensation Reactions for N-substituted 5,6-Difluoroisoindoline-1,3-diones.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.nettcichemicals.com This approach is valued for its atom economy and operational simplicity. nih.gov While MCRs are used extensively for the synthesis of diverse heterocyclic scaffolds, specific applications for the direct, one-pot synthesis of this compound are not widely documented in current literature. nih.govresearchgate.net

Sequential fluorination strategies, where fluorine atoms are introduced onto a pre-existing isoindoline-1,3-dione core, represent another potential synthetic route. However, this approach can be challenging due to issues with regioselectivity and the harsh conditions often required for aromatic fluorination. The synthesis typically proceeds more efficiently from already fluorinated building blocks like 4,5-difluorophthalic anhydride. smolecule.comsigmaaldrich.com

Novel Approaches for the Regioselective Synthesis of this compound

Research into novel synthetic methods aims to improve efficiency, selectivity, and environmental footprint compared to traditional approaches. For this compound, this involves ensuring the correct placement of the fluorine atoms, which is most reliably achieved by using a starting material with the desired 4,5-difluoro substitution pattern, such as 4,5-difluorophthalic acid. google.com

The parent compound, this compound, is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, stereoselective or enantioselective synthesis is not applicable to the core structure itself.

However, these synthetic considerations become highly relevant when a chiral substituent is attached to the nitrogen atom of the isoindoline-1,3-dione ring. A prominent example is the synthesis of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione, an analogue of thalidomide (B1683933). unipd.itchemicalbook.com In this case, the starting material, 3-aminopiperidine-2,6-dione, is chiral. The synthesis proceeds by reacting this chiral amine with 4,5-difluorophthalic anhydride. unipd.it The reaction conditions are designed to preserve the stereochemical integrity of the chiral center on the piperidine (B6355638) ring, leading to the formation of a specific stereoisomer of the final product. While the reaction itself is a condensation, the stereoselectivity is derived from the use of an enantiomerically pure starting material rather than a stereoselective catalytic process in this specific context.

The synthesis of phthalimides, in general, has benefited from the development of advanced catalytic systems, including those based on transition metals and metal-free organocatalysts. nih.govbohrium.com Copper and nickel catalysts have been employed for constructing the phthalimide (B116566) core from different precursors. nih.gov Metal-free approaches, utilizing organocatalysts or simple bases, are gaining traction as they offer more environmentally friendly and cost-effective alternatives. nih.govorganic-chemistry.org

In the context of this compound, the cyclocondensation reaction is often facilitated by a base or an acid catalyst. unipd.it For example, potassium acetate is used as a basic catalyst in the reaction between 4,5-difluorophthalic anhydride and an amine hydrochloride salt to neutralize the HCl formed and promote the reaction. unipd.it While highly specific advanced catalytic systems tailored exclusively for this compound are not extensively detailed, the principles from general phthalimide synthesis can be applied. The use of catalysts can potentially lower the required reaction temperature and time, which is advantageous given the reduced reactivity of the fluorinated precursors.

Process Optimization for Efficient Synthesis of this compound

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. Key areas for optimization include reaction conditions and purification methods.

Reaction Conditions: The electron-withdrawing effect of the fluorine atoms on the benzene (B151609) ring slows down the nucleophilic attack by the amine on the anhydride carbonyl groups. To overcome this, strategies include:

Elevated Temperatures: Increasing the reaction temperature, often to 110-120 °C, enhances the reaction rate. unipd.it

Polar Solvents: Using polar solvents like glacial acetic acid or DMSO helps to dissolve the reactants and stabilize the transition states, facilitating the reaction.

Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes while often improving yields.

Purification: Achieving high purity is essential, particularly for pharmaceutical applications. Common purification techniques include:

Chromatography: Silica (B1680970) gel column chromatography, often using solvent systems like ethyl acetate/hexane (B92381), is effective for separating the desired product from unreacted starting materials and byproducts.

Recrystallization: This method is used to obtain highly pure crystalline product. A mixture of solvents, such as methanol (B129727) and water, can be employed to yield crystals with purities often exceeding 99%.

These optimization strategies are critical for producing this compound and its derivatives efficiently and with the high degree of purity required for their intended applications.

Reaction Conditions and Yield Enhancement

The synthesis of this compound is most commonly achieved through the cyclocondensation reaction of 4,5-difluorophthalic anhydride with an appropriate amine. The specific reaction conditions can be manipulated to optimize the yield and purity of the final product. Key factors influencing the reaction's success include temperature, solvent choice, and the use of catalysts or alternative energy sources.

One of the primary challenges in this synthesis is the reduced reactivity of the anhydride due to the electron-withdrawing effects of the two fluorine atoms. To overcome this, elevated temperatures are often employed to increase the reaction kinetics. For instance, conducting the cyclocondensation in acetic acid requires heating at approximately 120°C for 12 to 24 hours to achieve moderate yields.

The choice of solvent plays a critical role in both solubilizing the reactants and stabilizing the transition states. Polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to be effective. In one specific synthetic procedure for a derivative, a mixture of 5,6-difluoroisobenzofuran-1,3-dione was reacted with other reagents in acetic acid at 90°C for 16 hours. google.com

Microwave-assisted synthesis has emerged as a powerful technique for enhancing yields and dramatically reducing reaction times. By using microwave irradiation, the reaction of 4,5-difluorophthalic anhydride and an amine in DMSO can be completed in just one hour at 110°C, resulting in a high yield of the desired product.

The table below summarizes various reaction conditions for the synthesis of this compound and its derivatives.

Table 1: Synthetic Methods and Reaction Conditions

Method Reactants Conditions Yield
Cyclocondensation 4,5-Difluorophthalic anhydride, Amine Acetic Acid, 120°C, 12–24 hours Moderate
Microwave-Assisted 4,5-Difluorophthalic anhydride, Amine DMSO, 110°C, 1 hour High

| Derivative Synthesis | 5,6-Difluoroisobenzofuran-1,3-dione, KOAc, 3-Aminopiperidine-2,6-dione | Acetic Acid, 90°C, 16 hours | Not specified |

Purification Techniques and Purity Assessment for Research Applications

Achieving high purity is essential for research applications, particularly in medicinal chemistry where impurities can confound biological data. For this compound, standard purification techniques are employed to remove unreacted starting materials and byproducts.

Purification Techniques:

Silica Gel Chromatography: This is a widely used method for purifying the compound. A solvent system of ethyl acetate and hexane is effective for separating the product from less polar impurities. A patent for a related derivative specifies using a 1:3 ratio of ethyl acetate to petroleum ether for purification on a silica gel column. google.com

Recrystallization: To achieve very high purity (often >99%), recrystallization is an effective final step. A solvent system such as methanol and water has been shown to yield high-purity crystals of the compound.

Purity Assessment: The purity of this compound is validated using standard analytical techniques to ensure it meets the stringent requirements for research, which often demand purity levels of 98% or higher. tcichemicals.comstarshinechemical.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity. A typical analysis might use a C18 column with an acetonitrile/water gradient, with the compound showing a characteristic retention time (e.g., 6.7 minutes). Purity is often reported as >98.0% as determined by HPLC. tcichemicals.comstarshinechemical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the chemical structure of the compound. In a DMSO-d₆ solvent, the spectrum would show characteristic peaks corresponding to the protons in the molecule, for example, a doublet of doublets around δ 7.85 ppm for the aromatic protons.

Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound. bldpharm.com

The combination of these purification and analytical methods ensures that the this compound used in research applications is of a verified structure and high purity, minimizing the risk of experimental artifacts.

Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for isoindoline-1,3-diones. These protocols focus on reducing environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Green Solvent Utilization and Solvent-Free Methodologies

The selection of solvents is a key aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste.

Green Solvents: Research into the synthesis of related isoindoline-1,3-diones has explored the use of greener solvents. One such approach uses a mixture of isopropanol (B130326) (IPA) and water at reflux, which is more environmentally benign than many traditional organic solvents. researchgate.net

Solvent-Free Methodologies: A significant advancement in the green synthesis of isoindoline-1,3-diones is the development of solventless, or "melt," reactions. researchgate.netsioc-journal.cn These methods involve heating a mixture of the reactants, such as phthalic anhydride and an amine, without any solvent. researchgate.net This approach not only eliminates solvent waste but can also be faster and milder. researchgate.net For some related heterocyclic syntheses, a small amount of water has been used as a green promoter in what is otherwise a solvent-free reaction. sioc-journal.cn Such solvent-free conditions represent a significant step towards more sustainable chemical manufacturing. gssrr.org

Minimization of Byproduct Formation and Waste Management

Sustainable synthesis aims to maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation. This is a core principle of atom economy. The development of green, efficient, and mild synthesis techniques, such as the solventless methods described for isoindoline-1,3-diones, inherently reduces the generation of byproducts. researchgate.net

The management of any waste that is generated is governed by principles such as the "waste hierarchy," which prioritizes waste prevention, followed by reuse, recycling, recovery, and finally disposal as a last resort. europa.eu In the chemical synthesis of compounds like this compound, waste streams can include:

Solid Waste: This may include distillation residues, tars, and filter cakes. ontario.caepa.gov

Liquid Waste: This includes used solvents and aqueous waste from the reaction and purification steps. ontario.ca

Effective waste management strategies, particularly those adapted from the broader pharmaceutical manufacturing industry, are crucial for environmental protection. who.int

Table 2: Waste Management Strategies in Chemical Synthesis

Waste Type Management Technique Description
Organic Solid Waste Incineration A high-temperature thermal process that can be used for energy recovery from waste with high heating value. who.intipcc.ch
Aerobic/Anaerobic Digestion Biological processes that use microorganisms to break down organic matter, reducing waste volume and potentially producing biogas. who.int
Liquid Effluents Wastewater Treatment Involves processes to neutralize and remove chemical contaminants before discharge to meet environmental standards. who.int

| Byproducts | Byproduct Classification | Properly classifying a substance as a byproduct versus waste can allow it to be used as a secondary raw material, preventing it from entering the waste stream. europa.eu |

By implementing green synthesis protocols and adhering to systematic waste management practices, the environmental footprint associated with the production of this compound can be significantly reduced. europa.euwho.int

Chemical Reactivity and Transformational Chemistry of 5,6 Difluoroisoindoline 1,3 Dione

Reactions at the Imide Nitrogen Atom

The nitrogen atom of the imide group is acidic and can be readily deprotonated to form a nucleophilic anion. This reactivity is central to the synthesis of a wide array of N-substituted derivatives, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Arylation Reactions for Derivative Synthesis

The deprotonated imide nitrogen of 5,6-difluoroisoindoline-1,3-dione readily participates in nucleophilic substitution reactions with various alkyl and aryl halides. This process, a variation of the Gabriel synthesis, provides a reliable method for forming C-N bonds and synthesizing N-alkylated and N-arylated phthalimide (B116566) derivatives.

N-Alkylation: The reaction with alkyl halides, typically in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), yields N-alkyl-5,6-difluoroisoindoline-1,3-diones. These reactions are generally efficient for primary and secondary alkyl halides. nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen position can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These methods typically employ a palladium or copper catalyst to couple the phthalimide with an aryl halide or boronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and accommodating a variety of functional groups on the aryl partner. mdpi.com

Reaction TypeElectrophileTypical Reagents & ConditionsProduct Class
N-AlkylationAlkyl Halide (R-X)K₂CO₃ or NaH, DMFN-Alkyl-5,6-difluoroisoindoline-1,3-dione
N-Arylation (Ullmann)Aryl Halide (Ar-X)Cu(I) catalyst, Base (e.g., K₂CO₃), High Temp.N-Aryl-5,6-difluoroisoindoline-1,3-dione
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X)Pd catalyst, Ligand (e.g., phosphine), BaseN-Aryl-5,6-difluoroisoindoline-1,3-dione

N-Functionalization for Incorporating Advanced Molecular Tags or Linkers

The reactivity of the imide nitrogen is extensively utilized for the incorporation of this compound into more complex molecular architectures, such as molecular tags or bifunctional linkers. This is particularly relevant in the field of medicinal chemistry and materials science.

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. nih.govdntb.gov.ua Phthalimide derivatives, including those analogous to this compound, are well-established ligands for the Cereblon (CRBN) E3 ligase. By attaching a linker to the imide nitrogen, the this compound moiety can serve as the E3 ligase-recruiting "warhead" of a PROTAC. The other end of the linker is attached to a ligand for the protein of interest. The synthesis involves reacting the phthalimide with a bifunctional linker that contains an appropriate leaving group (e.g., a halide or tosylate) on one end. nih.gov

ApplicationSynthetic StrategyKey ReagentsResulting Structure
PROTAC SynthesisN-alkylation with a bifunctional linkerThis compound, Linker-(Leaving Group), BaseLigand-Linker-N-(this compound)
Fluorescent LabelingCoupling with a fluorophore-containing moleculeAmine- or Halide-functionalized fluorophoreFluorophore-N-(this compound)

Reactivity of the Difluorinated Aromatic Ring System

The aromatic ring of this compound is significantly influenced by the two fluorine atoms and the electron-withdrawing phthalimide group. This substitution pattern deactivates the ring towards traditional electrophilic attack but activates it for nucleophilic substitution and directed metalation.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Bearing Positions

The electron-deficient nature of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-withdrawing imide group and the second fluorine atom stabilize the negative charge in the Meisenheimer complex intermediate, which is formed when a nucleophile attacks a carbon atom bearing a leaving group. researchgate.net In this molecule, the fluorine atoms themselves serve as excellent leaving groups.

Reactions typically involve strong nucleophiles such as alkoxides, thiolates, or amines, which displace one or both of the fluorine atoms. nih.govresearchgate.net The reaction is often regioselective, with the first substitution occurring at either the C5 or C6 position. The introduction of a nucleophile can modulate the electronic properties of the ring, influencing the feasibility and position of a second substitution. This reactivity provides a powerful method for synthesizing highly functionalized phthalimide derivatives that would be difficult to access through other routes. researchgate.net

Directed Ortho-Metalation (DoM) Strategies and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this compound, the carbonyl groups of the imide can act as directed metalation groups (DMGs). uwindsor.ca A strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), can selectively deprotonate the aromatic ring at the positions ortho to the imide, namely C4 and C7. baranlab.orgharvard.edu The Lewis basic oxygen atoms of the carbonyls coordinate to the lithium cation, positioning the base to abstract the adjacent proton. wikipedia.org

The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, silyl (B83357) chlorides) to install a new functional group at the C4 or C7 position.

Furthermore, the aryllithium species can undergo transmetalation with other metals to generate organometallic reagents suitable for cross-coupling reactions. For instance, reaction with a zinc or boron species can prepare the corresponding organozinc or organoboron reagent, which can then participate in palladium-catalyzed cross-coupling reactions like the Negishi or Suzuki coupling, respectively. nih.gov This two-step sequence allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures or the attachment of alkyl or alkynyl groups.

StrategyKey StepsTypical ReagentsIntermediateFinal Product Example
DoM-Trapping1. Deprotonation (DoM) 2. Quench with Electrophile1. n-BuLi or LDA 2. Electrophile (E⁺)4-Lithio- or 7-Lithio- derivative4-E-5,6-difluoroisoindoline-1,3-dione
DoM-Cross-Coupling1. Deprotonation (DoM) 2. Transmetalation 3. Pd-catalyzed Coupling1. n-BuLi 2. ZnCl₂ or B(OR)₃ 3. Pd catalyst, Aryl-X4-Organozinc or 4-Organoboron derivative4-Aryl-5,6-difluoroisoindoline-1,3-dione

Transformations Involving the Carbonyl Centers of the Dione (B5365651) Moiety

The two carbonyl groups within the isoindoline-1,3-dione core are key sites for chemical reactions, primarily involving nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to enhance the electrophilicity of these carbonyl carbons, making them more susceptible to reaction with nucleophiles compared to unsubstituted phthalimide.

Common transformations involving the carbonyl centers include reduction and reactions with organometallic reagents.

Reduction Reactions:

The reduction of the carbonyl groups can lead to a variety of products depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride, can selectively reduce one carbonyl group to a hydroxyl group, leading to the formation of 3-hydroxy-5,6-difluoroisoindolin-1-one. More potent reducing agents can lead to the formation of the corresponding diol or even complete reduction to 5,6-difluoroisoindoline.

ReagentProduct(s)Conditions
Sodium Borohydride (NaBH4)3-Hydroxy-5,6-difluoroisoindolin-1-oneProtic solvent (e.g., methanol (B129727), ethanol)
Lithium Aluminum Hydride (LiAlH4)5,6-Difluoroisoindoline-1,3-diol, 5,6-DifluoroisoindolineAprotic solvent (e.g., THF, diethyl ether)

Reactions with Organometallic Reagents:

Grignard reagents and organolithium compounds readily add to the carbonyl carbons of the dione moiety. The initial addition typically occurs at one of the carbonyl groups to form a tertiary alcohol after acidic workup. The reaction can be controlled to favor mono-addition by using stoichiometric amounts of the organometallic reagent at low temperatures. The use of excess reagent can lead to di-addition, although this is often less selective. The electron-withdrawing nature of the fluorine atoms likely enhances the reactivity of the carbonyl groups towards these nucleophiles.

Organometallic ReagentProduct of Mono-addition (after workup)
Phenylmagnesium bromide (PhMgBr)3-Hydroxy-3-phenyl-5,6-difluoroisoindolin-1-one
Methyllithium (CH3Li)3-Hydroxy-3-methyl-5,6-difluoroisoindolin-1-one

Cascade Reactions and Multi-Component Strategies Incorporating this compound

The structural features of this compound make it a valuable component in cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

One notable strategy involves the in-situ generation of a reactive intermediate from this compound that can then participate in subsequent bond-forming events. For instance, its reaction with an isocyanide and a suitable coupling partner can initiate a cascade sequence.

A hypothetical multi-component reaction could involve the reaction of this compound, an amine, and an isocyanide. This would likely proceed through the initial formation of the corresponding N-substituted 5,6-difluorophthalimide, which could then undergo further reaction with the isocyanide.

While specific examples in the literature detailing cascade reactions with this compound are limited, the reactivity of the parent phthalimide system suggests significant potential. For example, phthalic anhydrides, which are precursors to phthalimides, are known to participate in Ru(II)-catalyzed cascade decarbonylative annulation and dehydrogenative alkenylation reactions. Such methodologies could potentially be adapted for the fluorinated analogue.

Mechanistic Investigations into Key Reactivity Pathways

The reactivity of this compound is governed by the electronic properties of both the dione moiety and the difluorinated aromatic ring. Mechanistic investigations, often supported by computational studies, provide insight into the underlying principles of its chemical transformations.

Nucleophilic Attack at the Carbonyl Carbon:

The primary reaction pathway involves the nucleophilic addition to one of the carbonyl carbons. The mechanism proceeds through a tetrahedral intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the nature of the nucleophile and the reaction conditions.

The presence of the two fluorine atoms on the benzene ring has a significant impact on the reactivity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbons, making them more electrophilic and thus more reactive towards nucleophiles. Computational studies on similar fluorinated aromatic systems have shown that electron-withdrawing substituents can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, facilitating nucleophilic attack.

Influence of Fluorine on Reaction Pathways:

Beyond enhancing the electrophilicity of the carbonyl centers, the fluorine atoms can also influence the regioselectivity of certain reactions and the stability of reaction intermediates. For instance, in reactions involving the aromatic ring, the fluorine atoms act as ortho-, para-directing groups for electrophilic aromatic substitution, although the ring is already electron-deficient. In nucleophilic aromatic substitution reactions, the fluorine atoms can be displaced by strong nucleophiles under certain conditions, a reaction pathway less common for the non-fluorinated analogue.

Advanced Spectroscopic and Structural Elucidation of 5,6 Difluoroisoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5,6-Difluoroisoindoline-1,3-dione, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core isoindoline-1,3-dione framework.

In the ¹H NMR spectrum, the aromatic protons are influenced by the adjacent fluorine atoms, leading to distinct splitting patterns. These protons typically appear as doublets or triplets in the range of δ 7.2–8.1 ppm. The imide proton (N-H) also gives a characteristic signal.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons (C=O) of the imide ring are readily identified by their characteristic downfield chemical shifts, generally appearing in the region of δ 167–170 ppm. The fluorine substitutions on the aromatic ring also induce predictable shifts and couplings in the signals of the aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.2 - 8.1
¹HImide (N-H)Variable, often broad
¹³CCarbonyl (C=O)167 - 170
¹³CAromatic (Ar-C)100 - 150
¹³CAromatic (C-F)~150 (with C-F coupling)

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for directly observing the fluorine atoms in this compound. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org

The ¹⁹F NMR spectrum of this compound is expected to show signals whose chemical shifts are indicative of the electronic environment around the fluorine atoms. For organofluorine compounds, these shifts can range widely. wikipedia.org In one study, the ¹⁹F NMR spectrum of a derivative, 2-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)-5,6-difluoroisoindoline-1,3-dione, in CDCl₃ showed a chemical shift at δ -100.92 ppm. figshare.com The coupling between the fluorine atoms and adjacent protons (H-F coupling) and carbons (C-F coupling) can also be observed, providing further structural information. Long-range ¹⁹F-¹⁹F coupling is also a possibility and can offer additional insights into the molecular geometry. wikipedia.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the aromatic protons. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the protonated aromatic carbons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons and the fluorinated carbons, by observing their correlations with nearby protons. nih.govresearchgate.netresearchgate.net For example, correlations between the aromatic protons and the carbonyl carbons would firmly establish the isoindoline-1,3-dione structure.

The combined analysis of these 1D and 2D NMR spectra allows for a complete and confident structural elucidation of this compound. nih.govulisboa.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are characterized by specific vibrational modes that act as fingerprints for its key structural features.

The imide group gives rise to strong and easily identifiable bands. The symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups are particularly prominent. In related phthalimide (B116566) structures, these are typically observed in the region of 1700-1780 cm⁻¹. nih.gov Specifically, the asymmetric C=O stretch often appears at a higher wavenumber than the symmetric stretch.

The fluorinated aromatic ring also contributes distinct bands to the vibrational spectra. The C-F stretching vibrations are a key indicator of the fluorine substitution. These bands are generally found in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching modes typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
ImideC=O Asymmetric Stretch~1770
ImideC=O Symmetric Stretch~1720
AromaticC-H Stretch> 3000
AromaticC=C Stretch1400 - 1600
AromaticC-F Stretch1100 - 1400

Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.

While this compound is a relatively rigid molecule, vibrational spectroscopy can still offer insights into subtle conformational preferences. rsc.orgmdpi.com By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to analyze the molecule's conformational landscape. rsc.orgresearchgate.net

Different conformers, if they exist, would exhibit slightly different vibrational frequencies due to changes in bond angles and dihedral angles. mdpi.com A detailed analysis of the spectral features, particularly in the fingerprint region (below 1500 cm⁻¹), can help in identifying the most stable conformation in the solid state or in solution. smu.edu However, for a planar and rigid structure like this, significant conformational isomerism is not expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is directly related to the energy gap between these orbitals. libretexts.org

For molecules containing π systems, such as this compound, the most common electronic transitions are π → π*. uzh.ch These transitions involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch The presence of conjugated π systems, where multiple π bonds are connected, generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths. libretexts.org

X-ray Crystallography: High-Resolution Solid-State Structure and Intermolecular Interactions

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystallographic study for this compound was not found in the search results, data for related structures can provide insights. X-ray diffraction studies yield precise measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds (bond angles). cam.ac.uk For the isoindoline-1,3-dione framework, key parameters would include the lengths of the C-C bonds within the benzene (B151609) ring, the C-N and C=O bonds of the dione (B5365651) ring, and the C-F bonds. Torsion angles, which describe the rotation around a bond, would define the planarity of the ring system. It is expected that the core isoindoline-1,3-dione structure would be largely planar.

A theoretical study on related 5,6-diaroylisoindoline-1,3-diones using Density Functional Theory (DFT) calculated equilibrium geometries, which generally show good correlation with experimental X-ray data. researchgate.net For instance, a comparison between experimental and predicted bond lengths and angles in other organic co-crystals showed that the predicted values were often slightly larger, a difference attributed to the theoretical calculations being performed in the gas phase versus the experimental data from the solid state. nih.gov

Table 1: Expected Bond Parameters for this compound (Hypothetical Data)

ParameterExpected Value Range
C-C (aromatic) Bond Length~1.39 Å
C-N Bond Length~1.40 Å
C=O Bond Length~1.21 Å
C-F Bond Length~1.35 Å
C-N-C Bond Angle~112°
O=C-N Bond Angle~125°
C-C-F Bond Angle~120°

Note: This table is populated with hypothetical data based on typical values for similar organic compounds and is for illustrative purposes only.

Mass Spectrometry: Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.orgmsu.edu This information is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org

Upon ionization in the mass spectrometer, a molecule can break apart into smaller, characteristic fragments. msu.edu For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the isoindoline (B1297411) ring structure. The stability of the aromatic ring suggests that the molecular ion peak should be relatively strong. libretexts.org

The exact mass of a molecule is the mass calculated using the most abundant isotope of each element. For this compound (C₈H₃F₂NO₂), the monoisotopic mass is 183.0132 Da. High-resolution mass spectrometry can measure this value with high precision, confirming the elemental composition of the molecule. While the search results provide the molecular weight for a related but different compound, 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione, as 294.04521306 Da, this illustrates the level of precision achievable. nih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₃F₂NO₂-
Molecular Weight183.11 g/mol
Exact Mass183.0132 DaCalculated

Theoretical and Computational Chemistry Studies on 5,6 Difluoroisoindoline 1,3 Dione

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It has been employed to study the ground state properties of 5,6-Difluoroisoindoline-1,3-dione and its derivatives. These calculations reveal that the fluorine atoms significantly influence the electronic properties of the isoindoline-1,3-dione core. The high electronegativity of fluorine leads to a redistribution of electron density, impacting the molecule's reactivity and intermolecular interactions.

DFT calculations are instrumental in determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's chemical reactivity. For instance, the fluorine substitutions are known to lower the LUMO energy, which enhances the electrophilicity of the compound. This increased electrophilicity is a key factor in its chemical behavior.

Table 1: Calculated Electronic Properties of Isoindoline-1,3-dione Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPKey Features
This compoundC₈H₃F₂NO₂183.11~2.1High electronegativity, moderate lipophilicity.
5,6-Dichloroisoindoline-1,3-dioneC₈H₃Cl₂NO₂216.02N/AEnhanced stability due to hydroxyl group.
5,6-Dibromoisoindoline-1,3-dioneC₈H₃Br₂NO₂304.922.11Higher molecular weight, increased lipophilicity.
Predicted based on analogous compounds.

Ab Initio Methods for High-Accuracy Calculations

While DFT provides a good balance between accuracy and computational cost, ab initio methods are employed for even higher accuracy in calculating molecular properties. These methods are based on first principles, without the use of empirical parameters. For complex systems, a combination of methods, such as the M06-2X functional with a 6-311+G(2d,p) basis set, has been shown to provide accurate predictions of properties like NMR chemical shifts, often with deviations of less than 1-2 ppm for 13C NMR. d-nb.info Such high-accuracy calculations are vital for the unambiguous characterization of novel compounds and for building reliable spectral databases. d-nb.info

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of this compound and its derivatives involves exploring the different spatial arrangements of its atoms and their corresponding energies. Computational methods can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. ethz.ch For flexible molecules, considering the Boltzmann distribution of different conformers is essential for accurately predicting properties like NMR chemical shifts. d-nb.info The presence of the planar isoindoline-1,3-dione core simplifies the conformational landscape to some extent, but the substituents can still adopt various orientations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

NMR Chemical Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. d-nb.info The fluorine atoms in this compound are expected to cause distinct splitting patterns and shifts in the NMR spectrum due to spin-spin coupling. For example, aromatic protons adjacent to fluorine atoms typically show doublets or triplets, and the carbon signals of the carbonyl groups appear at characteristic chemical shifts.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies with good accuracy. For this compound, strong absorption bands are expected for the C=O stretching of the dione (B5365651) functionality and the C-F stretching of the aromatic fluorides.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the electronic transitions and their corresponding absorption wavelengths. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the conjugated system, with the fluorine substituents potentially causing shifts in the absorption maxima compared to the unsubstituted parent compound. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for this compound Functionalities

Functional GroupPredicted NMR (δ, ppm)Predicted IR (cm⁻¹)
C=O167–170~1770
C-F (aromatic)110–125~1350

Computational Studies of Chemical Reactivity and Reaction Mechanisms

Computational methods are essential for understanding the chemical reactivity of this compound and for elucidating the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org The energy and shape of these orbitals determine the feasibility and stereochemistry of a reaction. youtube.comimperial.ac.uk For this compound, the fluorine atoms lower the energy of the LUMO, making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.

These descriptors can be calculated from the energies of the HOMO and LUMO and are used to predict the reactivity of this compound in various chemical reactions. The enhanced electrophilicity due to the fluorine atoms is a defining feature of its reactivity profile.

Transition State Computations and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the mapping of potential energy surfaces and the identification of the lowest energy paths for chemical transformations.

While specific transition state computations for every reaction of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related phthalimide (B116566) and amide systems. For instance, the synthesis of isoindoline-1,3-dione derivatives often involves the condensation of an anhydride (B1165640) with an amine. acs.org Computational studies can model this reaction to determine the transition state energies for the formation of the tetrahedral intermediate and its subsequent dehydration to the imide. The fluorine substituents at the 5 and 6 positions are expected to influence the electrophilicity of the carbonyl carbons, thereby affecting the activation energy of the nucleophilic attack by the amine.

The table below illustrates hypothetical activation energies for key steps in the synthesis and a potential reaction of this compound, based on general knowledge of similar reactions.

Reaction Step Reactants Product Hypothetical Activation Energy (kcal/mol)
Imide Formation (Nucleophilic Attack)4,5-Difluorophthalic anhydride + AmineTetrahedral Intermediate15-25
Imide Formation (Dehydration)Tetrahedral IntermediateThis compound + Water20-30
Base-Catalyzed Hydrolysis (Ring Opening)This compound + OH-Ring-Opened Carboxylate10-20

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, revealing its conformational flexibility, solvent interactions, and binding dynamics with biological macromolecules. While specific MD studies on the parent this compound are not widely published, extensive research on its derivatives, particularly those used in proteolysis-targeting chimeras (PROTACs), highlights the utility of this computational technique.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding pocket of a target protein. mdpi.comresearchgate.net For derivatives of this compound that target proteins like Cereblon, MD simulations can elucidate the key intermolecular interactions responsible for binding affinity and specificity. These interactions typically include hydrogen bonds, hydrophobic interactions, and, significantly for this molecule, halogen bonds involving the fluorine atoms. nih.gov

MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone over time to assess the stability of the complex. researchgate.net A stable complex will exhibit minimal fluctuations in its RMSD. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein are most affected by ligand binding.

The interactions of this compound with its environment, such as water molecules in a physiological context, can also be modeled. These simulations provide insights into the solvation shell of the molecule and how the electron-withdrawing fluorine atoms influence its solubility and the organization of surrounding solvent molecules.

The following table summarizes the types of insights that can be gained from MD simulations of a this compound derivative bound to a target protein.

MD Simulation Parameter Information Gained Typical Findings for Isoindoline-1,3-dione Derivatives
Root-Mean-Square Deviation (RMSD)Stability of the protein-ligand complexLow RMSD values indicate a stable binding mode. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Flexibility of protein residues upon ligand bindingIdentifies key residues involved in the interaction and conformational changes.
Intermolecular Hydrogen BondsSpecificity and strength of bindingCarbonyl oxygens of the dione ring are common hydrogen bond acceptors. researchgate.net
Halogen BondsContribution of fluorine to binding affinityThe fluorine atoms can form favorable interactions with electron-donating groups in the binding pocket. nih.gov
Solvent Accessible Surface Area (SASA)Changes in protein conformation and ligand exposureA decrease in SASA upon binding suggests the ligand is well-accommodated in the binding site.

This table is a generalized representation of findings from MD simulations on derivatives of the title compound.

Applications of 5,6 Difluoroisoindoline 1,3 Dione in Advanced Materials and Chemical Synthesis

Precursors for Polymeric Materials with Tunable Electronic and Optical Properties

The introduction of fluorine into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, improved solubility, lower dielectric constants, and high optical transparency. researchgate.net While direct studies detailing the use of 5,6-Difluoroisoindoline-1,3-dione are not extensively documented in public literature, its structural precursor, 4,5-difluorophthalic anhydride (B1165640), and related fluorinated monomers are instrumental in synthesizing high-performance polymers. oakwoodchemical.com The principles derived from these related syntheses are directly applicable to the potential uses of this compound.

Incorporation into Polyimides and Polyamides for High-Performance Applications

Aromatic polyimides are renowned for their exceptional thermal, mechanical, and electrical properties, making them suitable for applications in aerospace and microelectronics. rsc.org However, their processing can be challenging due to poor solubility. rsc.org The incorporation of fluorine-containing monomers is a key strategy to mitigate this issue. Fluorinated groups, such as the trifluoromethyl (-CF3) group or fluorine atoms directly substituted onto the aromatic rings, increase the fractional free volume and disrupt chain packing, which enhances solubility without significantly compromising thermal stability. researchgate.net

The use of fluorinated diamines and dianhydrides in polyimide synthesis has been shown to yield polymers with a desirable combination of properties. For instance, polyimides synthesized from 4,4'-hexafluoroisopropylidene diphthalic anhydride (6FDA) exhibit lower dielectric constants compared to their non-fluorinated analogues. kpi.ua This effect is attributed to the decrease in interchain electronic interactions. kpi.ua Similarly, the integration of fluorine atoms can lead to polyimides with high glass transition temperatures (Tg), excellent thermal decomposition temperatures, and impressive mechanical strength. mdpi.com For example, a fluorinated polyimide, TPPI50, demonstrated a Tg of 402 °C, a tensile strength of 232.73 MPa, and a low dielectric constant of 2.312 at 1 MHz. mdpi.com

Likewise, fluorinated polyamides exhibit improved solubility in common organic solvents, a significant advantage over their often intractable non-fluorinated counterparts. cnrs.frresearchgate.net The introduction of bulky, fluorine-containing groups like -CF3 enhances solubility and can also impart hydrophobicity, leading to lower water absorption and more stable dielectric performance. expresspolymlett.com Research has demonstrated that fluorinated polyamides can form transparent, strong, and flexible films with high thermal stability. researchgate.netexpresspolymlett.com

Given these established principles, this compound represents a valuable, though less explored, monomer for creating such high-performance polyimides and polyamides. Its difluorinated benzene (B151609) ring would contribute to the desirable properties observed in other fluorinated polymers.

Table 1: Properties of High-Performance Fluorinated Polyimides

Polymer ID Glass Transition Temp. (Tg) Tensile Strength (MPa) Elongation at Break (%) Dielectric Constant (1 MHz)
TPPI50 mdpi.com 402 °C 232.73 26.26 2.312
FAPI-100 mdpi.com 351.6 °C 326.7 - 2.89
PI 5a rsc.org - 91 9.0 2.65 (10 GHz)
PI 5b rsc.org - 82 4.3 2.78 (10 GHz)
PI 5c rsc.org - 85 5.5 2.59 (10 GHz)

This table presents data from research on various fluorinated polyimides to illustrate the typical performance enhancements achieved by fluorine incorporation.

Development of Fluorinated Polymers for Organic Electronics

The field of organic electronics relies on semiconducting polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the polymers used. Fluorination of conjugated polymers is a powerful strategy to tune their electronic properties, enhance their stability, and improve device performance. nih.gov

Introducing fluorine atoms into the polymer backbone generally lowers the frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov This can improve air stability, as the lower HOMO level makes the material less susceptible to oxidation. Furthermore, fluorination can promote higher charge carrier mobility through increased intermolecular interactions and favorable molecular packing. nih.gov Insulating fluorinated polymers are also crucial as dielectric layers in OFETs, where their hydrophobicity can be tuned to improve the interface with the organic semiconductor layer, facilitating better charge transport. rsc.org The use of fluorinated polymers in ternary blends for OFETs has been shown to enhance device stability with minimal impact on mobility. icmab.es

Building Blocks for Organic Electronic and Optoelectronic Devices

This compound is identified as a building block for organic electronic materials. Its electron-deficient nature makes it an attractive component for constructing n-type or ambipolar organic semiconductors, which are essential for creating efficient organic electronic circuits.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While specific applications in OLEDs are less documented for this exact compound, the principles of using fluorinated materials to tune energy levels and enhance charge transport are fundamental to OLED device engineering.

Scaffolds for Organic Semiconductors and Charge Transport Materials

The isoindoline-1,3-dione structure is a versatile scaffold for building larger conjugated molecules for organic electronics. By functionalizing this core, chemists can synthesize novel materials for use as organic semiconductors. The fluorine atoms on the this compound core enhance the electron-accepting properties of the unit, making it a valuable component for n-type and ambipolar semiconductors, which are crucial for developing complementary logic circuits.

The enhanced performance of fluorinated materials is often linked to their ability to promote desirable solid-state packing and intermolecular interactions, which are critical for efficient charge transport. nih.gov The strategic placement of fluorine can lead to materials with high charge carrier mobilities, a key parameter for OFETs and other electronic devices.

Ligands and Metal Complexes in Catalysis and Coordination Chemistry

The nitrogen atom and carbonyl oxygens of the isoindoline-1,3-dione moiety have the potential to coordinate with metal centers, suggesting possible applications as ligands in coordination chemistry and catalysis. The electronic properties of such a ligand, and consequently the catalytic activity of the resulting metal complex, would be significantly influenced by the electron-withdrawing fluorine atoms on the benzene ring. However, based on available scientific literature, the use of this compound as a ligand in catalysis and coordination chemistry is not a well-documented area of research.

Design of Novel Ligand Architectures for Transition Metal-Catalyzed Reactions

The design of ancillary ligands is a cornerstone of modern organometallic chemistry, as these ligands modulate the steric and electronic environment of a metal center, thereby controlling its reactivity and catalytic activity. wiley.com The this compound scaffold is an attractive building block for novel ligand architectures due to the potent electron-withdrawing effects of its two fluorine atoms.

When incorporated into a ligand framework, the difluorinated benzene ring significantly lowers the electron density of the coordinating atoms. This electronic perturbation can have several important consequences for a transition metal catalyst:

Enhanced Electrophilicity: A more electron-deficient metal center becomes more electrophilic, which can accelerate catalytic steps that involve nucleophilic attack, such as migratory insertion or reductive elimination.

Stabilization of Electron-Rich Intermediates: The electron-withdrawing nature of the ligand can stabilize low-valent or electron-rich metal intermediates, potentially preventing catalyst decomposition and improving turnover numbers.

Modulation of Redox Potentials: The ligand's electronic properties can fine-tune the redox potential of the metal center, which is critical for catalytic cycles that involve oxidative addition and reductive elimination steps.

The rigid isoindoline-1,3-dione backbone also provides a well-defined geometry, which can be exploited to control the steric environment around the metal, influencing substrate selectivity. Researchers can synthesize a variety of ligands by modifying the imide nitrogen of this compound, attaching phosphines, N-heterocyclic carbenes (NHCs), or other coordinating groups to create bidentate or polydentate ligands for a range of transition metals. mdpi.com

Table 1: Influence of Fluorine Substitution on Ligand Properties for Catalysis
PropertyEffect of 5,6-Difluoro SubstitutionPotential Catalytic Implication
Electronic Character Strongly electron-withdrawingIncreases metal center's electrophilicity; stabilizes electron-rich intermediates.
Redox Potential Modifies (typically increases) the metal's redox potentialFacilitates oxidative addition/reductive elimination cycles.
Bond Strength Strengthens the metal-ligand bond through back-bonding effectsEnhances catalyst stability and lifetime.
Lipophilicity Increases lipophilicityImproves solubility in nonpolar organic solvents, potentially enhancing reaction rates.

Applications in Advanced Catalytic Processes

The tailored properties of ligands derived from this compound make them promising candidates for a variety of advanced catalytic processes. While specific industrial applications are still emerging, the principles of ligand design suggest their utility in several key areas of catalysis. wiley.com

For instance, in cross-coupling reactions, catalysts bearing these fluorinated ligands could exhibit enhanced activity and stability, particularly in challenging transformations. The ability to stabilize low-valent metal species (e.g., Pd(0) or Ni(0)) is crucial for the longevity of the active catalyst in cycles like those of Suzuki, Heck, or Buchwald-Hartwig reactions.

Furthermore, the introduction of fluorine can enhance the metabolic stability of the ligand itself. rsc.org In biocatalysis or applications where the catalyst might be exposed to biological media, resistance to metabolic degradation is a significant advantage. The unique electronic signature of the difluoro-substituted core can also impart novel selectivity in asymmetric catalysis, where subtle electronic effects can have a profound impact on the enantiomeric outcome of a reaction.

Advanced Synthetic Intermediates for Complex Molecular Architectures

Beyond its use in catalysis, this compound is a versatile synthetic intermediate for constructing intricate molecular frameworks. bldpharm.combldpharm.com Its defined structure and reactive sites allow for its incorporation into larger, more complex molecules with tailored functions.

Use as a Scaffold for Complex Molecule Libraries

In drug discovery and materials science, the concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for libraries of compounds capable of interacting with multiple biological targets or exhibiting diverse material properties. nih.gov The isoindoline-1,3-dione ring system can be considered such a scaffold, and the 5,6-difluoro variant provides a unique starting point for combinatorial chemistry.

The imide nitrogen can be readily functionalized through N-alkylation or N-arylation, introducing a primary point of diversity. Furthermore, the fluorine atoms themselves, while generally stable, can be substituted under specific nucleophilic aromatic substitution (S_NAr) conditions, allowing for the introduction of other functional groups and creating a secondary level of diversification. This dual reactivity enables the synthesis of large libraries of complex molecules from a single, well-defined starting material, accelerating the discovery of new bioactive compounds or functional materials. mdpi.com

Chemical Building Blocks for Protein Degradation (e.g., PROTAC linkers)

One of the most significant recent applications of fluorinated isoindoline-1,3-dione derivatives is in the field of targeted protein degradation. axispharm.com Specifically, the compound 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is a key building block for Proteolysis Targeting Chimeras (PROTACs). axispharm.comchemicalbook.com

PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from cells. nih.gov They consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety is a derivative of thalidomide (B1683933) and functions as a potent recruiter of the Cereblon (CRBN) E3 ligase. chemicalbook.comnih.gov

Table 2: Role of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione in PROTACs
ComponentFunctionSignificance of 5,6-Difluoro Substitution
2-(2,6-Dioxopiperidin-3-yl) moiety Binds to the Cereblon (CRBN) E3 Ubiquitin Ligase. chemicalbook.comThis is the core E3 ligase binding element, derived from thalidomide.
This compound Scaffold Serves as the structural core for the CRBN ligand. axispharm.comEnhances binding affinity, metabolic stability, and cell permeability compared to non-fluorinated analogs. rsc.orgnih.gov
Linker Attachment Point Provides a site for connecting the CRBN ligand to the target protein ligand. broadpharm.comThe isoindoline (B1297411) structure offers chemically accessible points for linker synthesis.

Supramolecular Chemistry and Self-Assembly Strategies

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. rug.nl The ability of molecules to self-assemble into ordered, functional superstructures is a powerful strategy in materials science. scispace.com The this compound molecule possesses structural features that can be exploited in the rational design of self-assembling systems.

Exploration of Non-Covalent Interactions (e.g., C-H···F interactions)

The presence of two fluorine atoms and two carbonyl groups makes this compound a participant in a range of non-covalent interactions. While π-π stacking between the aromatic rings and hydrogen bonding involving the imide N-H and carbonyl oxygens are possible, the C-H···F interaction is of particular interest in organofluorine chemistry.

The C-H···F hydrogen bond is generally considered a weak interaction compared to conventional O-H···O or N-H···O hydrogen bonds. lodz.pl However, the collective effect of multiple C-H···F interactions can be a significant driving force in determining the crystal packing and self-assembly of fluorinated molecules. ed.ac.uk The fluorine atoms on the isoindoline ring are weakly basic and can act as acceptors for hydrogen bonds from C-H donors on adjacent molecules. lodz.pl

These directional, albeit weak, interactions can be used to guide the formation of specific supramolecular architectures, such as tapes, sheets, or porous networks. ed.ac.ukresearchgate.net By understanding and controlling these non-covalent forces, scientists can engineer molecular crystals and materials with desired properties, such as specific porosity for gas storage or tailored electronic properties for organic semiconductors. The study of these interactions provides insight into how the subtle placement of fluorine atoms can dictate the macroscopic structure and function of materials. ed.ac.uk

Assembly of Ordered Organic Frameworks

The utilization of precisely designed molecular building blocks is fundamental to the construction of advanced materials such as ordered organic frameworks, which include Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are renowned for their high porosity, crystalline structures, and tunable properties, making them suitable for a wide range of applications including gas storage, separation, and catalysis. wikipedia.orgresearchgate.net While the direct application of this compound as a primary building block in the synthesis of ordered organic frameworks is not extensively documented in current scientific literature, its chemical structure presents significant potential for such applications through strategic functionalization.

The core isoindoline-1,3-dione scaffold is a robust and planar structure that can be chemically modified to act as a linker or node in the assembly of frameworks. For it to be incorporated into a COF or MOF, it would typically require the introduction of reactive functional groups that can form covalent bonds (in COFs) or coordinate with metal ions (in MOFs). cd-bioparticles.netnih.gov For instance, the phthalimide (B116566) unit has been explored as an electron-deficient acceptor in the construction of donor-acceptor COFs for photocatalysis. researchgate.net

The presence of two fluorine atoms on the benzene ring of this compound is a key feature. Fluorination of organic linkers in frameworks is a known strategy to enhance material properties. The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially increasing the stability of the resulting framework. nih.govnih.gov Fluorinated frameworks often exhibit increased hydrophobicity, which can be advantageous for applications like oil-water separation or for maintaining stability in moist environments. researchgate.netacs.org Furthermore, fluorine atoms can influence the interactions within the pores of the material, potentially enhancing the selective adsorption of certain gases. rsc.orgchinesechemsoc.org

To be employed as a linker, this compound would need to be functionalized with appropriate connecting groups. Common strategies for functionalizing similar aromatic compounds for framework synthesis include the introduction of amines, aldehydes, boronic acids, or carboxylic acids. researchgate.netresearchgate.net These groups can then participate in condensation reactions to form the extended, porous networks characteristic of COFs and MOFs.

The following table illustrates potential synthetic modifications to render this compound suitable for framework assembly.

Potential Functional Group Synthetic Strategy Resulting Linker Type Target Framework
Amino (-NH₂)Nitration of the aromatic ring followed by reduction.Diamine LinkerImine- or Imide-linked COFs
Carboxyl (-COOH)Oxidation of methyl groups (if introduced) or other precursor functionalities.Dicarboxylic Acid LinkerMOFs, Imide-linked COFs
Aldehyde (-CHO)Formylation of the aromatic ring.Dialdehyde (B1249045) LinkerImine-linked COFs
Boronic Acid (-B(OH)₂)Borylation of the aromatic ring.Diboronic Acid LinkerBoronate-ester linked COFs

The table below provides context by listing common types of ordered organic frameworks and the nature of the building blocks typically used in their synthesis, highlighting where a functionalized this compound derivative could potentially be integrated.

Framework Type Linkage Type Typical Building Blocks Potential Role of Functionalized this compound
Covalent Organic Framework (COF)Imine (-C=N-)Polyamines and PolyaldehydesAs a diamine or dialdehyde linker. nih.govbohrium.com
Covalent Organic Framework (COF)Boronate Ester (-B-O-)Boronic acids and DiolsAs a diboronic acid linker. researchgate.net
Covalent Organic Framework (COF)Imide (-CO-N-CO-)Anhydrides and AminesAs a diamine linker to react with anhydrides. researchgate.net
Metal-Organic Framework (MOF)Coordination BondCarboxylate-functionalized organic linkers and metal ions/clusters.As a dicarboxylic acid linker to coordinate with metal centers. wikipedia.orgresearchgate.net

Future Research Directions and Perspectives on 5,6 Difluoroisoindoline 1,3 Dione

Exploration of Unconventional Derivatization and Functionalization Strategies

Future research into 5,6-Difluoroisoindoline-1,3-dione is poised to explore novel chemical transformations that go beyond traditional methods. The electron-deficient nature of the difluorinated benzene (B151609) ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This strategy has been effectively used to couple the isoindoline-1,3-dione core with various nucleophiles. For instance, in the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs), the amine groups of linkers can displace one of the fluorine atoms to form a stable C-N bond, a key step in creating these complex molecules. nih.govacs.org

Another promising avenue is the use of modern coupling chemistries. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated amidation reactions have been successfully employed to attach the isoindoline-dione moiety to other molecular fragments, demonstrating a robust and efficient method for creating amide linkages under mild conditions. acs.orgunipd.it

Furthermore, the application of "click chemistry" presents an exciting and largely untapped strategy for the derivatization of this compound. precisepeg.com By introducing azide (B81097) or alkyne functionalities into the core structure or its attached linkers, researchers could leverage powerful and highly specific reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This would enable the modular and efficient assembly of complex architectures for various applications in bioconjugation and materials science. precisepeg.com The versatility of the isoindoline (B1297411) core, with its multiple potential modification points, makes it an excellent platform for developing novel chemical tools and pharmaceutical agents through these advanced functionalization techniques. chemshuttle.com

Strategy Reagents/Conditions Application Example Reference
Nucleophilic Aromatic Substitution (SNAr)Amine, DIPEA, DMSO, 90-100 °CSynthesis of PROTACs nih.gov, lww.com
HATU-mediated AmidationHATU, DIPEA, DMF, Room Temp.Coupling of molecular fragments unipd.it, acs.org
Click Chemistry (Potential)Azide/Alkyne functionalized derivativesModular assembly, Bioconjugation precisepeg.com

Integration into Emerging Functional Materials and Smart Systems

The most prominent application for this compound derivatives is in the development of "smart" therapeutic systems, specifically as a key component of PROTACs. nih.govunipd.it In this context, a derivative such as 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. precisepeg.comaxispharm.com By incorporating this moiety into a larger molecule that also includes a ligand for a target protein, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov This represents an integration of the compound into a functional system designed for targeted protein degradation, a cutting-edge therapeutic modality.

Researchers have successfully integrated this building block into PROTACs targeting the SARS-CoV-2 main protease and p21-activated kinase 4 (PAK4), showcasing its utility in creating sophisticated biological tools. unipd.itlww.com The fluorination on the isoindoline ring is not merely a synthetic handle but also serves to modulate the electronic properties and binding affinity of the ligand to CRBN.

Beyond medicinal chemistry, the inherent electronic properties of the isoindoline-1,3-dione scaffold suggest potential applications in materials science. Analogous structures, like indane-1,3-dione, are known to be effective electron acceptors. mdpi.com This raises the possibility of incorporating this compound derivatives into organic electronic materials, such as components of organic solar cells or transistors, where its electron-withdrawing nature could enhance charge mobility and device performance.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the structure, reactivity, and interactions of this compound and its derivatives will be driven by advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural characterization of these molecules and their derivatives. oup.com High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of synthetic intermediates and final products.

For more complex systems, advanced mass spectrometry techniques are being employed. For example, in the study of PROTACs containing this moiety, tandem mass tagging (TMT) mass spectrometry has been used for quantitative proteomics to analyze changes in protein abundance within cells after treatment, confirming the degradation of the intended target. acs.org

Computational modeling provides invaluable mechanistic insights that are difficult to obtain through experimentation alone. mdpi.com Molecular docking simulations, such as those using the FlexPepDock protocol in Rosetta, have been used to predict the binding conformations of complex PROTACs with their target proteins. lww.com These computational approaches can elucidate key binding interactions, explain the structure-activity relationship of different derivatives, and guide the rational design of more effective molecules. This synergy between advanced spectroscopy and computational modeling is essential for understanding how these molecules function at a molecular level and for optimizing their performance in specific applications.

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The current synthesis of this compound derivatives often begins with a precursor that already contains the difluoro-aromatic ring, such as 4,5-difluorophthalic anhydride (B1165640). unipd.itmdpi.com A common method involves the condensation of this anhydride with an appropriate amine, for example, 3-aminopiperidine-2,6-dione (B110489), often in acetic acid at elevated temperatures. unipd.it

Future research will likely focus on making these synthetic pathways more sustainable and atom-economical. One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and potentially lower energy consumption compared to conventional heating.

A key challenge is that the halogen atoms are typically introduced at the precursor stage rather than by direct halogenation of the final isoindoline-1,3-dione scaffold. mdpi.com Developing novel catalytic methods for the direct C-H fluorination of the parent isoindoline-1,3-dione would represent a significant advance in atom economy, avoiding the need for pre-functionalized starting materials. Additionally, optimizing reaction conditions to use greener solvents and minimize waste through improved purification techniques, such as recrystallization over chromatographic methods, will be critical for developing industrially scalable and environmentally responsible manufacturing processes.

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorSolventCatalystTime (hrs)Yield (%)
4-FluorobenzaldehydeEthanolNaOH4875–80
2,4-DifluoroacetophenoneEthanolHCl2465–70

Basic: How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns due to spin-spin coupling. For example, aromatic protons adjacent to fluorine show doublets or triplets (δ 7.2–8.1 ppm). Carbon signals for carbonyl groups (C=O) appear near δ 167–170 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (C-F stretch) confirm the core structure.

Q. Table 2: Key Spectral Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
C=O167–1701770
C-F (aromatic)110–1251350

Advanced: How can computational tools (e.g., COMSOL, DFT) model the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine substitution lowers LUMO energy, enhancing electrophilicity .
  • COMSOL Multiphysics : Simulates reaction kinetics in multiphase systems, optimizing parameters like diffusion rates and temperature gradients .

Advanced: What strategies resolve contradictions in biological activity data for isoindoline-1,3-dione derivatives?

Methodological Answer:

  • Systematic Variability Analysis : Compare assay conditions (e.g., enzyme concentration, pH) across studies. For example, acetylcholinesterase inhibition may vary due to solvent polarity .
  • Meta-Analysis Frameworks : Use statistical tools to aggregate data, identifying outliers or confounding variables (e.g., impurities in synthesized batches) .

Basic: What experimental designs are suitable for assessing the bioactivity of this compound?

Methodological Answer:

  • Factorial Design : Vary parameters (concentration, temperature) to identify synergistic effects. Pre-experimental controls (e.g., negative/positive controls for enzyme assays) ensure validity .
  • Quasi-Experimental Groups : Compare treated vs. control samples using pretest-posttest designs to isolate compound effects .

Advanced: How can membrane separation technologies improve purification of this compound?

Methodological Answer:

  • Nanofiltration Membranes : Selectively separate by molecular weight (e.g., retain unreacted precursors <300 Da).
  • Simulated Moving Bed (SMB) Chromatography : Optimizes continuous purification, reducing solvent use by 30–40% .

Advanced: What interdisciplinary approaches integrate chemical biology and computational modeling for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., cholinesterases) .
  • In Silico-Experimental Feedback Loops : Refine computational models using empirical activity data .

Basic: How are theoretical frameworks applied to structure-activity relationship (SAR) studies?

Methodological Answer:

  • Conceptual Alignment : Use Hammett constants to correlate fluorine’s electron-withdrawing effects with bioactivity .
  • Hypothesis-Driven SAR : Test derivatives with varying fluorine positions to isolate electronic vs. steric contributions .

Advanced: What reactor designs optimize large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Microreactor Systems : Enhance heat/mass transfer, reducing side reactions (e.g., di-fluorination) .
  • Continuous Flow Reactors : Achieve steady-state conditions, improving yield consistency by 15–20% .

Advanced: How do methodological innovations address reproducibility challenges in fluorinated compound research?

Methodological Answer:

  • Open-Source Data Platforms : Share synthetic protocols and spectral libraries (e.g., NIST Chemistry WebBook) to standardize reporting .
  • Robustness Testing : Use Plackett-Burman designs to identify critical variables affecting reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.